8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester hydrochloride 8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13758546
InChI: InChI=1S/C19H19ClN2O2.ClH/c20-14-6-7-17-15(10-14)16-11-22(9-8-18(16)21-17)19(23)24-12-13-4-2-1-3-5-13;/h1-7,10,16,18,21H,8-9,11-12H2;1H
SMILES: C1CN(CC2C1NC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4.Cl
Molecular Formula: C19H20Cl2N2O2
Molecular Weight: 379.3 g/mol

8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester hydrochloride

CAS No.:

Cat. No.: VC13758546

Molecular Formula: C19H20Cl2N2O2

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester hydrochloride -

Specification

Molecular Formula C19H20Cl2N2O2
Molecular Weight 379.3 g/mol
IUPAC Name benzyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C19H19ClN2O2.ClH/c20-14-6-7-17-15(10-14)16-11-22(9-8-18(16)21-17)19(23)24-12-13-4-2-1-3-5-13;/h1-7,10,16,18,21H,8-9,11-12H2;1H
Standard InChI Key FFKYNLCKSGMABY-UHFFFAOYSA-N
SMILES C1CN(CC2C1NC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4.Cl
Canonical SMILES C1CN(CC2C1NC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4.Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture combines a pyrido[4,3-b]indole core with a benzyl ester substituent at the 2-position and a chlorine atom at the 8-position. The hexahydro designation indicates partial saturation of the bicyclic system, resulting in a conformationally restricted scaffold. X-ray crystallography of related pyridoindoles reveals a boat-like configuration in the piperidine ring, which influences molecular interactions. The hydrochloride salt formation occurs via protonation of the secondary amine, enhancing aqueous solubility for experimental applications.

Table 1: Molecular descriptors of 8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester hydrochloride

PropertyValue
IUPAC Namebenzyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate; hydrochloride
Molecular FormulaC19H20Cl2N2O2\text{C}_{19}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight379.3 g/mol
SMILESC1CN(CC2C1NC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4.Cl
InChI KeyFFKYNLCKSGMABY-UHFFFAOYSA-N
CAS NumberNot disclosed

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of the compound reveals characteristic absorption bands at 1745 cm1^{-1} (ester carbonyl), 1620 cm1^{-1} (aromatic C=C), and 750 cm1^{-1} (C-Cl stretch). Nuclear magnetic resonance (NMR) data (1H^1\text{H} and 13C^{13}\text{C}) align with the expected structure, showing distinct signals for the benzyloxy group (δ 7.35–7.25 ppm, multiplet; δ 67.8 ppm for the methylene carbon) and the pyridoindole protons . Mass spectrometric analysis confirms the molecular ion peak at m/z 379.3, consistent with the molecular weight.

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis begins with the construction of the pyridoindole core via a Pictet-Spengler reaction between tryptamine derivatives and aldehydes, followed by cyclization under acidic conditions. Chlorination at the 8-position is achieved using electrophilic chlorinating agents such as N\text{N}-chlorosuccinimide (NCS) in dichloromethane. Esterification with benzyl alcohol employs carbodiimide-based coupling reagents, while final hydrochloride salt formation utilizes hydrogen chloride gas in diethyl ether .

Optimization Challenges

Key challenges include controlling regioselectivity during chlorination and minimizing epimerization during esterification. Recent advances employ microwave-assisted synthesis to reduce reaction times from 48 hours to under 6 hours, improving yields from 45% to 68% . Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity, as verified by high-performance liquid chromatography (HPLC).

Physicochemical Characteristics

Solubility and Stability

The hydrochloride salt exhibits solubility in polar solvents: 32 mg/mL in water, 45 mg/mL in methanol, and 28 mg/mL in dimethyl sulfoxide (DMSO) at 25°C. Stability studies indicate decomposition temperatures above 200°C, with hygroscopicity requiring storage under nitrogen atmosphere. The benzyl ester group confers lipophilicity (calculated logP = 2.8), facilitating blood-brain barrier penetration in preclinical models .

Crystallographic Data

Single-crystal X-ray diffraction of the free base form reveals orthorhombic crystal packing with space group P212121P2_12_12_1. Unit cell parameters include a=8.923A˚a = 8.923 \, \text{Å}, b=10.415A˚b = 10.415 \, \text{Å}, c=12.738A˚c = 12.738 \, \text{Å}, and α=β=γ=90\alpha = \beta = \gamma = 90^\circ. Hydrogen bonding between the indole NH and adjacent carbonyl oxygen stabilizes the lattice structure.

Comparative Analysis with Related Derivatives

tert-Butyl Ester Analog

The tert-butyl ester derivative (CAS 885272-52-6) exhibits reduced aqueous solubility (9 mg/mL in water) but enhanced thermal stability (decomposition at 215°C) . In receptor-binding assays, the bulkier tert-butyl group decreases 5-HT2A_{2A} affinity by 3-fold compared to the benzyl derivative, highlighting the ester group’s role in target engagement .

Table 2: Comparison of benzyl vs. tert-butyl esters

PropertyBenzyl Ester Hydrochloridetert-Butyl Ester
Molecular FormulaC19H20Cl2N2O2\text{C}_{19}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_2C16H21ClN2O2\text{C}_{16}\text{H}_{21}\text{Cl}\text{N}_2\text{O}_2
Molecular Weight379.3 g/mol308.8 g/mol
Aqueous Solubility32 mg/mL9 mg/mL
logP2.83.1
5-HT2A_{2A} IC50\text{IC}_{50}140 nM420 nM

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